

AM12: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Technical Overview of the TRPC5 Inhibitor AM12

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the selective TRPC5 inhibitor, **AM12**. This document is intended for researchers, scientists, and professionals involved in drug development and ion channel research.

Chemical Structure and Properties

AM12 is a synthetic flavonoid and a derivative of the natural product galangin. Its chemical name is 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one.

Below is a 2D representation of the chemical structure of **AM12**.



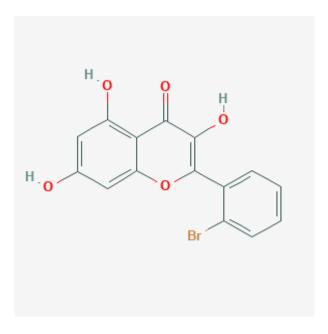


Table 1: Chemical and Physical Properties of AM12

Property	Value	Reference
IUPAC Name	2-(2-Bromophenyl)-3,5,7- trihydroxy-4H-chromen-4-one	[1]
SMILES	Oc1cc(O)c2c(oc(c(C(O)=C2)O)c3ccccc3Br)c1	[1]
Molecular Formula	C15H9BrO5	[1]
Molecular Weight	349.14 g/mol	[1]
CAS Number	2387510-84-9	[1]

Pharmacological Properties

AM12 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that plays a crucial role in calcium signaling in various physiological and pathological processes.

Table 2: Pharmacological Profile of AM12



Parameter	Value	Species	Assay	Reference
IC50 (TRPC5)	0.28 μΜ	Human	Gadolinium- induced calcium entry	[1]
Selectivity	Inhibits TRPC4 similarly; weaker inhibition of TRPC1-TRPC5 heteromers	[1]		

AM12 has been shown to inhibit TRPC5 activity evoked by the agonist (-)-Englerin A.[1] Interestingly, it potentiates the effects of physiological activators such as Sphingosine-1-phosphate and lysophosphatidylcholine (LPC).[1]

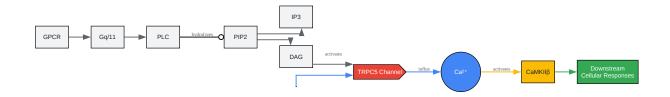
TRPC5 Signaling Pathway

TRPC5 channels are activated by G protein-coupled receptors (GPCRs) linked to the Gq/11 family of G proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the exact mechanism of TRPC5 activation is still under investigation, it is believed to be a complex process involving both store-depletion and store-independent mechanisms.

Once activated, TRPC5 allows the influx of Ca²⁺ into the cell, leading to an increase in intracellular calcium concentration. This calcium signal can then trigger a variety of downstream cellular responses. One important effector of TRPC5-mediated calcium signaling is the Calcium/calmodulin-dependent protein kinase II (CaMKII). In neurons, TRPC5 has been shown to form a complex with CaMKIIβ, leading to the phosphorylation of the ubiquitin ligase Cdc20-APC at the centrosome, which in turn regulates dendrite morphogenesis.[2]

Below is a diagram illustrating the TRPC5 signaling pathway.





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Caption: A simplified diagram of the TRPC5 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **AM12** and other TRPC5 modulators.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing human TRPC5, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

- HEK293 cells stably expressing human TRPC5
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
- Poly-D-lysine coated 96-well black-walled, clear-bottom plates
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4



• TRPC5 agonist (e.g., (-)-Englerin A or Gadolinium Chloride)

AM12

 Fluorescence plate reader with excitation filters for 340 nm and 380 nm, and an emission filter for 510 nm.

Procedure:

- Cell Plating: Seed the HEK293-TRPC5 cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and culture overnight at 37°C in a 5% CO₂ incubator.
- · Dye Loading:
 - Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.
 - \circ On the day of the experiment, prepare the final loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 μ M in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add 100 μL of the Fura-2 AM loading buffer to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Cell Washing: After incubation, remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. Add 100 μL of HBSS to each well.
- Compound Addition:
 - Prepare serial dilutions of AM12 in HBSS.
 - Add the desired concentrations of AM12 to the wells and incubate for 10-20 minutes at room temperature.
- Fluorescence Measurement:



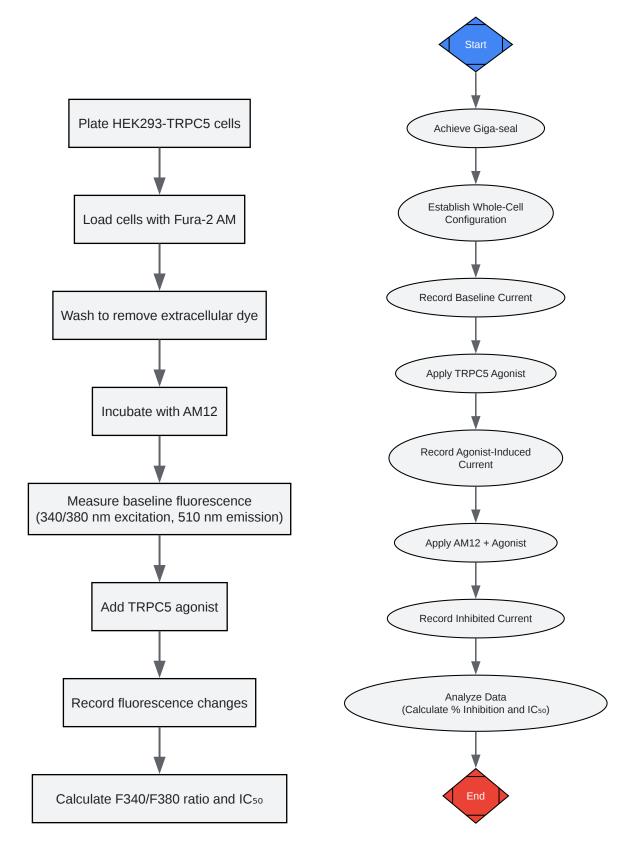
- Place the plate in the fluorescence plate reader.
- Set the instrument to record fluorescence intensity at an emission wavelength of 510 nm, alternating excitation between 340 nm and 380 nm every 1-2 seconds.
- Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
- Add the TRPC5 agonist to each well and continue recording the fluorescence for an additional 2-5 minutes.

• Data Analysis:

- The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
- Calculate the change in the F340/F380 ratio in response to the agonist.
- Determine the inhibitory effect of AM12 by comparing the agonist-induced calcium response in the presence and absence of the compound.
- Plot the percentage inhibition against the concentration of **AM12** to determine the IC₅₀ value.

Workflow for Fura-2 Calcium Assay





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References

- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells PubMed [pubmed.ncbi.nlm.nih.gov]
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